molecular formula C14H21BrO3 B13587622 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol

Katalognummer: B13587622
Molekulargewicht: 317.22 g/mol
InChI-Schlüssel: YCWSULCXSWFGJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and a methoxymethoxy group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the ethan-1-ol moiety through a suitable reduction or substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalytic processes and continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the methoxymethoxy group can influence its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-[5-Bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H21BrO3

Molekulargewicht

317.22 g/mol

IUPAC-Name

1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethanol

InChI

InChI=1S/C14H21BrO3/c1-9(16)11-6-10(15)7-12(14(2,3)4)13(11)18-8-17-5/h6-7,9,16H,8H2,1-5H3

InChI-Schlüssel

YCWSULCXSWFGJF-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C(=CC(=C1)Br)C(C)(C)C)OCOC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.